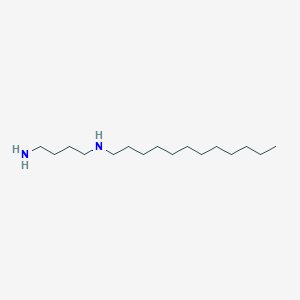methanethione CAS No. 55349-00-3](/img/structure/B14637600.png)
[(Dicyclohexylamino)sulfanyl](diethylamino)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dicyclohexylamino)sulfanylmethanethione is a chemical compound known for its unique structure and properties It is composed of a methanethione core with dicyclohexylamino and diethylamino groups attached to a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and diethylamine with a sulfur-containing reagent. One common method is the reaction of dicyclohexylamine and diethylamine with carbon disulfide (CS₂) under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of (Dicyclohexylamino)sulfanylmethanethione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Dicyclohexylamino)sulfanylmethanethione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(Dicyclohexylamino)sulfanylmethanethione has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with molecular targets through its sulfanyl and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
(Dicyclohexylamino)sulfanylmethanethione can be compared with other sulfur-containing compounds such as:
(Dibutylamino)[(dicyclohexylamino)sulfanyl]methanethione: Similar structure but with different alkyl groups.
(Diethylamino)[(diethylamino)sulfanyl]methanethione: Contains diethylamino groups instead of dicyclohexylamino groups.
Methanesulfenamide derivatives: Compounds with similar sulfur-nitrogen bonds but different substituents.
The uniqueness of (Dicyclohexylamino)sulfanylmethanethione lies in its specific combination of dicyclohexylamino and diethylamino groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55349-00-3 |
|---|---|
Formule moléculaire |
C17H32N2S2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
(dicyclohexylamino) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C17H32N2S2/c1-3-18(4-2)17(20)21-19(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h15-16H,3-14H2,1-2H3 |
Clé InChI |
BPRUWMNGNWVDSL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SN(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



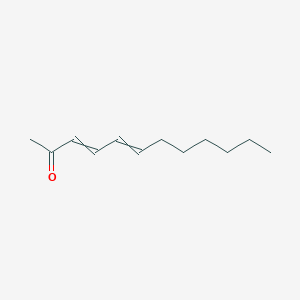
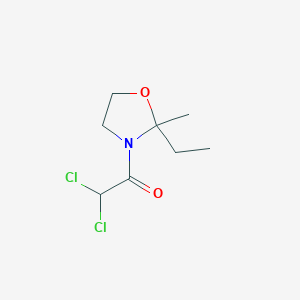
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
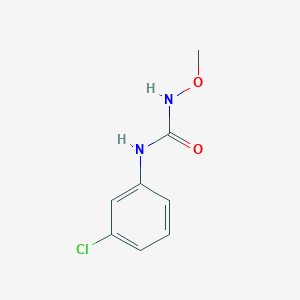
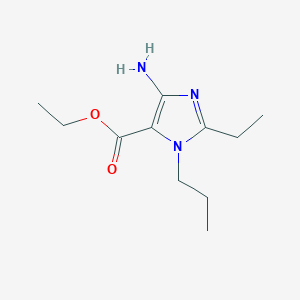
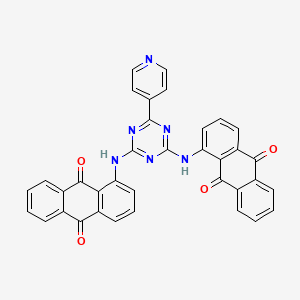
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
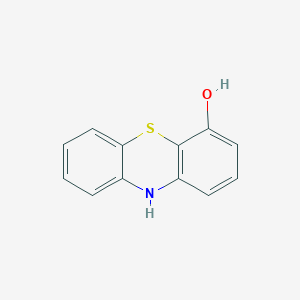
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
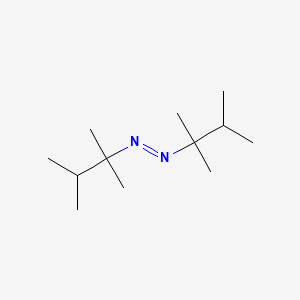

![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
